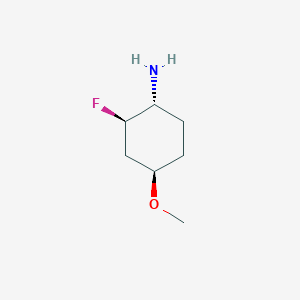
(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine is a chiral amine with a unique structure that includes a fluorine atom and a methoxy group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexanone derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.
Amine Introduction: The amine group is introduced through reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield the corresponding cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, sodium borohydride.
Substitution: Sodium azide, lithium aluminum hydride, methanol, sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Azides, alcohols.
Aplicaciones Científicas De Investigación
(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its unique structural features.
Industrial Applications: The compound is employed in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,4R)-2-fluoro-4-hydroxy-cyclohexanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,2R,4R)-2-chloro-4-methoxy-cyclohexanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
(1R,2R,4R)-2-fluoro-4-methyl-cyclohexanamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine is unique due to the presence of both a fluorine atom and a methoxy group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C7H14FNO |
|---|---|
Peso molecular |
147.19 g/mol |
Nombre IUPAC |
(1R,2R,4R)-2-fluoro-4-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
IAGFHNLNIBZIBW-FSDSQADBSA-N |
SMILES isomérico |
CO[C@@H]1CC[C@H]([C@@H](C1)F)N |
SMILES canónico |
COC1CCC(C(C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


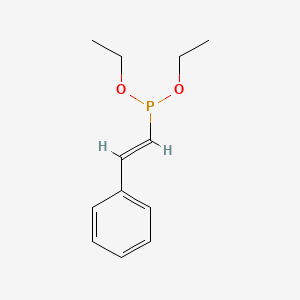

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12277225.png)
![1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12277229.png)
![1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B12277230.png)


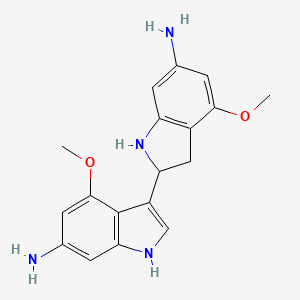
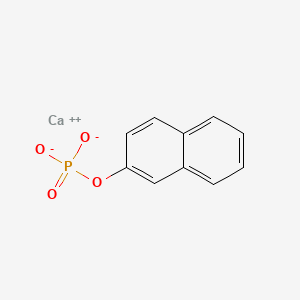
![[3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12277273.png)
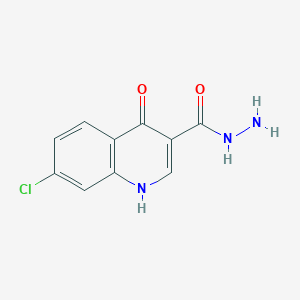
![2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine](/img/structure/B12277285.png)
![2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12277286.png)

